Delphinidin 3-galactoside

Catalog No.
S1896219
CAS No.
28500-00-7
M.F
C21H21ClO12
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-galactoside

CAS Number

28500-00-7

Product Name

Delphinidin 3-galactoside

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-KGDMUXNNSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

Delphinidin is an important compound from the anthocyanidins class responsible for the purple-colored pigment that occurs in berries, eggplant, roselle, and wine . It’s found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside . Delphinidin exhibits several biological activities by distinct and complex mechanisms .

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the vibrant colors in many fruits and flowers. It is recognized for its structural uniqueness, characterized by a delphinidin aglycone linked to a galactose sugar moiety at the C-3 position. This compound exhibits a hexahydroxy structure, featuring hydroxyl groups at the 3rd, 5th, and 7th positions of the flavyl ring, which contributes to its antioxidant properties and biological activities .

Typical of anthocyanins, including:

  • Acid-Base Reactions: The hydroxyl groups can donate protons, making the compound sensitive to pH changes, which can alter its color.
  • Oxidation-Reduction Reactions: It can act as an electron donor, scavenging free radicals and reactive oxygen species due to its multiple hydroxyl groups, enhancing its antioxidant capacity .
  • Glycosylation: The compound can undergo further glycosylation or acylation reactions, leading to the formation of other anthocyanins or derivatives .

Delphinidin 3-galactoside exhibits a range of biological activities:

  • Antioxidant Activity: The compound is known for its ability to scavenge free radicals, thus protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that delphinidin 3-galactoside can inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Anticancer Properties: Research indicates that it may enhance the efficacy of certain anticancer agents and induce apoptosis in cancer cells .

The biosynthesis of delphinidin 3-galactoside involves several enzymatic steps:

  • Biosynthetic Pathway: It is synthesized from coumaroyl-CoA and malonyl-CoA through a series of enzymatic reactions involving key enzymes such as chalcone synthase and flavonoid-3',5'-hydroxylase .
  • Glycosylation: The addition of galactose occurs at the C-3 position of delphinidin via glycosyltransferases, which catalyze the transfer of sugar moieties from activated sugar donors .
  • Chemical Synthesis: Laboratory synthesis methods may involve chemical modifications of delphinidin or other related compounds to produce delphinidin 3-galactoside .

Delphinidin 3-galactoside has several applications:

  • Food Industry: Used as a natural colorant in food products due to its vibrant hue.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant and health-promoting properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications in treating cancer and inflammatory diseases .

Interaction studies have highlighted the compound's potential synergistic effects with other bioactive compounds:

  • Combination with Antioxidants: Delphinidin 3-galactoside has shown enhanced protective effects when combined with other antioxidants like vitamin C and E .
  • Synergistic Anticancer Effects: Research indicates that it may improve the effectiveness of certain chemotherapeutic agents when used in combination treatments .

Delphinidin 3-galactoside shares similarities with other anthocyanins but possesses unique attributes:

Compound NameStructural FeaturesUnique Properties
Cyanidin 3-glucosideGlucose at C-3 positionMore prevalent in red fruits
Malvidin 3-glucosideMethoxy groups on the B-ringHigher stability under acidic conditions
Petunidin 3-glucosideAdditional methoxy group on B-ringDifferent color profile (purple)
Pelargonidin 3-glucosideLacks hydroxyl group at C-5Typically found in red fruits

Delphinidin 3-galactoside is distinguished by its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its antioxidant capacity compared to these similar compounds .

This comprehensive analysis presents advanced analytical methodologies for the characterization of delphinidin 3-galactoside, a significant anthocyanin compound found predominantly in blueberries, bilberries, and other Vaccinium species. The methodologies encompass chromatographic separation techniques, advanced detection systems, and quantitative analysis frameworks essential for accurate identification and quantification of this bioactive compound.

Analytical Methodologies for Characterization

Chromatographic Separation Techniques

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the gold standard for delphinidin 3-galactoside analysis, offering robust separation capabilities and reliable quantification [1] [2]. The optimal chromatographic conditions have been extensively validated across multiple research studies, establishing standardized protocols for analytical laboratories.

Column Selection and Optimization

The selection of appropriate stationary phase materials is critical for achieving optimal separation of delphinidin 3-galactoside from structurally similar anthocyanins [2] [3]. Reversed-phase C18 columns with dimensions ranging from 150-250 × 4.6 mm and particle sizes of 3-5 μm have demonstrated superior performance in anthocyanin separations [2] [3]. The C18 stationary phase provides excellent retention characteristics for the moderately polar delphinidin 3-galactoside molecule while maintaining compatibility with acidic mobile phase conditions required for anthocyanin stability.

Mobile Phase Composition and Gradient Development

The mobile phase composition represents a critical parameter affecting both separation efficiency and compound stability [3] [4]. Optimal mobile phase systems consist of 2% formic acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) [3] [4] [5]. The acidic conditions maintain anthocyanins in their stable flavylium cation form, preventing degradation and ensuring consistent analytical results [4].

Gradient elution programs typically initiate with 15% organic phase, increasing to 30% over 20 minutes, providing adequate resolution between delphinidin 3-galactoside and other anthocyanin glycosides [3] [4]. The pH range of 2.0-2.5 ensures optimal anthocyanin stability while maintaining acceptable peak shapes and retention times [3] [4].

Detection Parameters and Optimization

UV-visible detection at 520 nm provides optimal sensitivity for delphinidin 3-galactoside, corresponding to the maximum absorption wavelength of the flavylium cation form [2] [3]. Column temperature optimization at 30-40°C enhances separation efficiency while preventing thermal degradation of heat-sensitive anthocyanin compounds [3] [6]. Flow rates of 1.0-1.5 mL/min balance analysis time with resolution requirements, while injection volumes of 10-20 μL provide adequate sensitivity without overloading the column [2] [3].

Method Validation and Performance Characteristics

Validated High-Performance Liquid Chromatography methods demonstrate excellent linearity across concentration ranges from 0.2-20 μg/mL with correlation coefficients exceeding 0.999 [2] [3]. Method precision, expressed as relative standard deviation, typically ranges from 1.5-3.4% for intra-day measurements and 3.4-6.5% for inter-day measurements [2] [7]. Detection limits reach 47 ng/mL with quantification limits of 213 ng/mL in complex biological matrices such as rat plasma [7].

Ultra-High-Pressure Liquid Chromatography Optimization

Ultra-High-Pressure Liquid Chromatography represents a significant advancement in analytical efficiency, offering reduced analysis times and enhanced resolution compared to conventional High-Performance Liquid Chromatography systems [8] [9]. The implementation of Ultra-High-Pressure Liquid Chromatography for delphinidin 3-galactoside analysis provides substantial improvements in analytical throughput while maintaining or improving analytical performance.

Advanced Column Technology and Selection

Core-shell particle technology with particle sizes of 1.6-2.7 μm enables superior chromatographic performance at elevated pressures [8] [9]. Column dimensions of 100-150 × 2.1-3.0 mm provide optimal balance between efficiency and practical considerations including pressure limitations and mobile phase consumption [8] [9]. The reduced column dimensions facilitate faster equilibration times and enhanced mass transfer characteristics.

Optimized Gradient Conditions

Ultra-High-Pressure Liquid Chromatography methods employ accelerated gradient programs, typically achieving baseline separation of delphinidin 3-galactoside in 5-7 minutes compared to 25-30 minutes required for conventional High-Performance Liquid Chromatography [8] [9]. Mobile phase compositions maintain 5% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B), with gradient programs ranging from 10-50% organic phase over 5 minutes [8] [9] [10].

Enhanced Detection and System Integration

Column temperature optimization at 50°C provides enhanced peak symmetry and reduced analysis time while maintaining compound stability [8] [9]. Flow rates of 0.3-0.55 mL/min accommodate the reduced column dimensions while maintaining optimal linear velocities [8] [9]. Injection volumes of 1-5 μL minimize sample consumption while providing adequate sensitivity for quantitative analysis [10].

Performance Advantages and Validation

Ultra-High-Pressure Liquid Chromatography methods demonstrate 3-4 fold reduction in analysis time compared to conventional High-Performance Liquid Chromatography while maintaining equivalent or superior analytical performance [8] [9]. Method validation demonstrates linearity across concentration ranges from 0.01-5 μg/mL with correlation coefficients of 0.9999 [10]. Detection limits reach 0.0025 μg/mL with quantification limits of 0.0076 μg/mL in blueberry extract matrices [10].

Advanced Detection Systems

Quadrupole Time-of-Flight Mass Spectrometry

Quadrupole Time-of-Flight mass spectrometry provides unparalleled capabilities for structural elucidation and quantitative analysis of delphinidin 3-galactoside [10] [11]. This advanced detection system combines high-resolution mass measurement capabilities with tandem mass spectrometry functionality, enabling definitive compound identification and sensitive quantification.

Ionization Source Optimization

Electrospray ionization in positive mode represents the optimal ionization technique for delphinidin 3-galactoside analysis [10] [11]. Capillary voltages of 3.5-4.5 kV provide efficient ion formation while minimizing in-source fragmentation [10] [12]. Source temperature optimization at 120°C ensures adequate desolvation without thermal degradation, while desolvation temperatures of 500°C facilitate complete solvent removal [11] [13].

Mass Spectrometry Parameters and Fragmentation

Cone voltage optimization at 40 V provides optimal ion transmission while controlling fragmentation intensity [10] [12]. Collision energy optimization at 25-35 eV generates characteristic product ions essential for structural confirmation [10] [12]. The mass range of 50-1200 m/z encompasses the molecular ion and all significant fragment ions, while resolution exceeding 20,000 ensures accurate mass measurement capabilities [10] [12] [14].

Characteristic Fragmentation Patterns

Delphinidin 3-galactoside exhibits a molecular ion at m/z 465.1 [M+H]+ in positive ionization mode [11] [13]. Characteristic product ions include m/z 303.1 corresponding to the delphinidin aglycone and m/z 287.1 representing further fragmentation of the anthocyanidin core [11] [13]. The neutral loss of 162 mass units corresponds to galactose moiety elimination, providing definitive structural information for sugar identification [11] [13].

Quantitative Analysis and Method Performance

Multiple reaction monitoring transitions utilize the 465.1 → 303.1 transition for quantitative analysis, with the 465.1 → 287.1 transition serving as confirmation [10] [12]. Method validation demonstrates excellent linearity across concentration ranges from 0.01-5 μg/mL with detection limits reaching 0.0025 μg/mL [10]. Precision studies yield relative standard deviations below 6.5% for both intra-day and inter-day measurements [10].

Diode Array Detection Spectral Libraries

Diode Array Detection provides comprehensive spectral information essential for compound identification and purity assessment [15] [16]. This detection approach offers advantages in terms of cost-effectiveness, robustness, and spectral library development for routine analytical applications.

Spectral Characteristics and Identification

Delphinidin 3-galactoside exhibits characteristic absorption maxima at 520-525 nm, corresponding to the π-π* transition of the extended conjugated system [15] [16]. Secondary absorption bands appear at 280 nm (aromatic transitions) and 320 nm (charge transfer transitions) [15] [16]. The spectral profile provides distinctive fingerprint information enabling differentiation from structurally related anthocyanins.

Spectral Library Development

Research Findings and Data Analysis

Chromatographic Performance Evaluation

Comparative analysis of High-Performance Liquid Chromatography and Ultra-High-Pressure Liquid Chromatography methodologies reveals significant performance advantages for Ultra-High-Pressure Liquid Chromatography systems [8] [9]. Analysis time reductions of 75-80% maintain equivalent or superior analytical performance while reducing mobile phase consumption and increasing laboratory throughput [8] [9].

Detection System Comparison

Quadrupole Time-of-Flight mass spectrometry provides superior specificity and structural confirmation capabilities compared to Diode Array Detection [10] [15]. However, Diode Array Detection offers advantages in terms of cost-effectiveness, robustness, and compatibility with routine analytical laboratories [15] [18]. Method selection depends on analytical requirements, laboratory capabilities, and economic considerations.

Matrix Effect Mitigation Effectiveness

Comprehensive evaluation of matrix effect compensation strategies demonstrates that internal standard approaches provide optimal balance between analytical accuracy and practical implementation [23] [7]. Matrix-matched calibration offers superior compensation but increases analytical complexity and cost [21] [22]. Sample preparation optimization provides cost-effective matrix effect reduction for high-throughput applications [24].

Analytical Method Performance

Validated analytical methodologies demonstrate excellent performance characteristics across diverse applications [10] [7]. Detection limits ranging from sub-ng/mL to μg/mL levels accommodate applications from bioavailability studies to food analysis [10] [7]. Method precision and accuracy meet international analytical standards while providing reliable quantification capabilities.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

500.0721538 g/mol

Monoisotopic Mass

500.0721538 g/mol

Heavy Atom Count

34

UNII

5I4811UJHV

Wikipedia

Delphinidin 3-galactoside

Dates

Last modified: 08-16-2023

Explore Compound Types